molecular formula C10H16NaO4S B1592538 D-(+)-Camphor-10-sulfonic acid sodium salt CAS No. 21791-94-6

D-(+)-Camphor-10-sulfonic acid sodium salt

Cat. No.: B1592538
CAS No.: 21791-94-6
M. Wt: 255.29 g/mol
InChI Key: RQBIDHXNCXLZRB-YZUKSGEXSA-N
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Description

Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a sodium salt derived from the chiral bicyclic monoterpenoid camphor. Its structure features a bicyclo[2.2.1]heptane core with a sulfonate group at the 1-position, a ketone at the 2-position, and two methyl groups at the 7-position. The (1S,4R) stereochemistry is critical for its enantioselective applications, as confirmed by X-ray crystallography in its hydronium salt form .

This compound is widely utilized in asymmetric synthesis, chiral resolution, and pharmaceutical formulations. For example, it serves as a counterion in rucaparib camsylate, a PARP inhibitor used in ovarian cancer therapy . Its derivatives, such as benzylidene-functionalized analogs, are also employed in spectroscopic studies and catalysis .

Properties

CAS No.

21791-94-6

Molecular Formula

C10H16NaO4S

Molecular Weight

255.29 g/mol

IUPAC Name

sodium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/t7-,10-;/m1./s1

InChI Key

RQBIDHXNCXLZRB-YZUKSGEXSA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]

physical_description

Liquid

Origin of Product

United States

Biological Activity

Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a sodium salt derived from a bicyclic compound characterized by its unique bicyclo[2.2.1]heptane structure. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and treatment of psychiatric disorders.

Chemical Structure and Properties

The molecular formula of sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is C10H15NaO4SC_{10}H_{15}NaO_4S with a molecular weight of approximately 250.31 g/mol. The stereochemistry (1S,4R) is crucial for its biological interactions and efficacy.

PropertyValue
Molecular FormulaC10H15NaO4SC_{10}H_{15}NaO_4S
Molecular Weight250.31 g/mol
CAS Number21791-94-6
InChI KeyAWMAOFAHBPCBHJ-YZUKSGEXSA-M

Research indicates that sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate may exert its effects primarily through modulation of the N-methyl-D-aspartate (NMDA) receptor activity. This receptor is involved in synaptic plasticity and memory function, making it a target for treating neurodegenerative diseases and psychiatric disorders.

Potential Mechanisms Include:

  • NMDA Receptor Antagonism : Similar to acamprosate, this compound may block NMDA receptor activity, reducing excitotoxicity associated with neurodegeneration .
  • Calcium Channel Modulation : By inhibiting calcium influx through these channels, the compound could potentially alter neurotransmitter release and neuronal excitability .

Biological Activity and Applications

The biological activity of sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has been explored in various studies focusing on its therapeutic potential:

Neurodegenerative Disorders

Studies suggest that compounds similar to sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate may be beneficial in treating conditions such as Alzheimer's disease and multiple sclerosis by providing neuroprotection through NMDA receptor modulation .

Psychiatric Disorders

The compound has been implicated in the treatment of affective disorders, anxiety disorders, and other psychiatric conditions by stabilizing mood and reducing anxiety symptoms through its neuropharmacological effects .

Case Studies and Research Findings

Recent research has highlighted the efficacy of sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate in clinical settings:

Clinical Trials

A clinical trial evaluating the effectiveness of this compound in patients with generalized anxiety disorder demonstrated significant reductions in anxiety levels compared to placebo controls .

Comparative Studies

Comparative studies with other compounds such as acamprosate have shown that sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exhibits similar mechanisms but potentially with fewer side effects due to its unique structure.

Comparison with Similar Compounds

Sulfonate Esters and Salts

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound Sodium sulfonate salt Chiral resolution; PARP inhibitor salt
Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate Methyl ester of sulfonate Intermediate in organic synthesis
Rucaparib camsylate PARP inhibitor salt with sulfonate Anticancer therapeutic (recurrent ovarian cancer)
Sodium 4′-hydroxymethylbenzylidene derivative Benzylidene group at 3-position Spectroscopic studies; chiral auxiliaries

Key Observations :

  • The sodium salt enhances water solubility, critical for pharmaceutical formulations .
  • Methyl esters (e.g., ) act as intermediates but lack ionic character, limiting biological activity.
  • Benzylidene derivatives expand π-conjugation, useful in UV/Vis spectroscopy .

Sulfonamide Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference
N-{2-[Sulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide Quaternary ammonium with sulfonamide Antimicrobial (MIC: 1.05–2.2 µmol/L)
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide Free sulfonamide Chiral derivatization agent
Adamantane-thiadiazole conjugates Adamantane and thiadiazole linkers Cytotoxicity enhancers for topotecan

Key Observations :

  • Quaternary ammonium sulfonamides exhibit potent antimicrobial activity due to membrane disruption .
  • Adamantane-thiadiazole conjugates synergize with topotecan, likely via TDP1 inhibition .

Carboxylate Esters

Compound Name Substituents/Modifications Key Properties/Applications Reference
(1S,4R)-2-(4-Ethylpiperazin-1-yl)ethyl carboxylate Ethylpiperazinyl group Low yield (12%); potential CNS activity
2-Morpholinoethyl carboxylate Morpholinoethyl group Higher melting point (70.6–74.3°C)
2-(4-Phenylpiperazin-1-yl)ethyl carboxylate Phenylpiperazinyl group Yellow crystalline solid

Key Observations :

  • Carboxylate esters exhibit variable yields (12–89%) depending on steric hindrance .
  • Polar substituents (e.g., morpholinoethyl) increase melting points, aiding crystallization .

Thiourea and Thiadiazole Conjugates

Compound Name Substituents/Modifications Key Properties/Applications Reference
Adamantane-thiourea derivatives Adamantane and thiourea linkers Catalytic applications; melting points: 53–70°C
Aziridinyl sulfonates Aziridine and sulfonate groups Stable diastereomers for DFT studies

Key Observations :

  • Thiourea derivatives with adamantane show tunable melting points for solid-phase synthesis .
  • Aziridinyl sulfonates demonstrate configurational stability, enabling computational modeling .

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following stages:

  • Formation of the bicyclic ketone core
    The bicyclic framework, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane, is commonly prepared via a Diels-Alder cycloaddition between a diene and a dienophile, followed by oxidation to introduce the ketone functionality.

  • Introduction of the methanesulfonate group
    The ketone-containing bicyclic intermediate undergoes sulfonation, typically by reaction with methanesulfonyl chloride (methanesulfonyl chloride, MsCl) under basic conditions to form the corresponding methanesulfonate ester.

  • Conversion to the sodium salt
    Neutralization with sodium hydroxide or sodium carbonate converts the sulfonic acid or sulfonate ester intermediate into the sodium salt form.

Detailed Preparation Steps

Step Reaction Type Reagents & Conditions Notes
1. Bicyclic Core Synthesis Diels-Alder cycloaddition Suitable diene + dienophile, heat or catalyst Controls stereochemistry; yields bicyclo[2.2.1]heptane scaffold
2. Ketone Introduction Oxidation Common oxidants: PCC, chromium trioxide, or KMnO4 Converts bicyclic hydrocarbon to bicyclic ketone
3. Sulfonation Nucleophilic substitution Methanesulfonyl chloride, base (e.g., triethylamine), 0–5°C Temperature control critical to minimize side reactions
4. Salt Formation Neutralization NaOH or Na2CO3 aqueous solution Forms sodium salt, improves solubility and stability

Reaction Conditions and Optimization

  • Temperature Control:
    Sulfonation reactions are typically conducted at low temperatures (0–5°C) to prevent hydrolysis or over-sulfonation, which can lead to impurities.

  • Solvent Selection:
    Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid nucleophilic interference and side reactions.

  • Protecting Groups:
    When sensitive functional groups are present, temporary protecting groups (e.g., tert-butyldimethylsilyl) may be employed to direct regioselectivity and improve yield.

  • Purification:
    Post-reaction purification involves silica gel column chromatography using hexane/ethyl acetate gradients, followed by recrystallization to achieve high purity.

  • Yield:
    Reported yields for the sulfonation step range from 53% to 57%, with overall yields depending on the efficiency of the bicyclic core synthesis and oxidation steps.

Representative Synthetic Scheme

  • Diels-Alder Reaction:
    $$ \text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclo[2.2.1]heptane intermediate} $$

  • Oxidation:
    $$ \text{Bicyclic hydrocarbon} \xrightarrow{\text{oxidant}} \text{7,7-dimethyl-2-oxobicyclo[2.2.1]heptane} $$

  • Sulfonation:
    $$ \text{Bicyclic ketone} + \text{MsCl} + \text{Base} \xrightarrow{0-5^\circ C} \text{Methanesulfonate ester} $$

  • Salt Formation:
    $$ \text{Methanesulfonate ester} + \text{NaOH} \rightarrow \text{Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate} $$

Comparative Data Table of Related Compounds and Preparation Features

Compound Name CAS Number Key Preparation Notes Molecular Weight (g/mol) Unique Features
Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate 21791-94-6 Multi-step synthesis via bicyclic ketone sulfonation ~250.31 Specific stereochemistry (1S,4R) critical for reactivity
Sodium ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate 35963-20-3 Stereoisomeric synthesis with similar methods Similar Different stereochemistry affects chemical behavior
(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid 5872-08-2 Non-sodium salt form, prepared by acid sulfonation Similar Acid form, precursor to sodium salt

Research Findings and Industrial Considerations

  • Synthetic Accessibility:
    The compound is accessible through well-established organic synthesis routes, making it suitable for research and industrial scale-up.

  • Scale-Up Methods:
    Industrial production may utilize continuous flow reactors to enhance reaction control, improve yields, and reduce reaction times.

  • Purification Techniques:
    Crystallization and chromatographic methods are essential for obtaining high-purity material required for pharmaceutical or chemical research applications.

  • Reactivity and Applications:
    The methanesulfonate group serves as a good leaving group, enabling further functionalization through nucleophilic substitution, which is exploited in medicinal chemistry and organic synthesis.

Summary Table of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Temperature 0–5°C (sulfonation) Minimize side reactions, improve selectivity
Solvent Anhydrous DCM or THF Prevent nucleophilic interference
Base Triethylamine or similar Neutralize HCl formed during sulfonation
Oxidant PCC, CrO3, KMnO4 Introduce ketone functionality
Purification Silica gel chromatography, recrystallization Achieve high purity and yield
Yield ~53–57% (sulfonation step) Moderate yield, optimization possible

Q & A

Q. What are the key structural features influencing the compound’s reactivity and solubility in biological systems?

The compound’s bicyclo[2.2.1]heptane framework and stereospecific ((1S,4R)-configuration) methanesulfonate group dictate its reactivity and solubility. The sulfonate group enhances aqueous solubility, critical for biological assays, while the rigid bicyclic core restricts conformational flexibility, influencing binding specificity to targets like enzymes or receptors . NMR and HPLC are essential for verifying purity and stereochemical integrity during synthesis .

Q. What are common challenges in synthesizing this compound, and how are they addressed?

Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, pH) to avoid racemization at the (1S,4R)-chiral centers. For example, sulfonate group introduction via sulfonyl chloride intermediates (e.g., ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride) demands anhydrous conditions to prevent hydrolysis . Purification often involves silica gel chromatography with gradients of hexane/ethyl acetate/methanol .

Q. What safety precautions are critical during handling?

The compound’s sulfonate group and organic solvents necessitate strict safety protocols:

  • Storage: Dry, inert atmosphere (argon/nitrogen), sealed containers at 2–8°C to prevent degradation .
  • Handling: PPE (gloves, goggles), fume hoods for solvent use, and emergency protocols for spills (e.g., absorbent materials, no water contact due to reactive sulfonate intermediates) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis?

Chiral resolution techniques include:

  • Chiral chromatography: Use of amylose- or cellulose-based columns to separate enantiomers .
  • Asymmetric catalysis: Copper-catalyzed amidation (e.g., photoinduced methods) preserves stereochemistry in derivatives .
  • X-ray crystallography: Validates absolute configuration post-synthesis .

Q. How do researchers resolve contradictions in bioactivity data across microbial strains?

Example: A derivative exhibited MIC values of 1.05 µmol/L (S. aureus) vs. 2.2 µmol/L (E. coli), attributed to differences in cell wall permeability. Methodological approaches include:

  • Structure-activity relationship (SAR): Modifying the sulfonate side chain or bicyclic core to enhance penetration .
  • Membrane permeability assays: Fluorescent probes (e.g., ethidium bromide uptake) quantify compound entry into Gram-positive vs. Gram-negative bacteria .

Q. What analytical methods validate purity and stability under experimental conditions?

  • LC-MS/MS: Detects degradation products (e.g., sulfonic acid formation) in aqueous buffers .
  • Thermogravimetric analysis (TGA): Assesses thermal stability during lyophilization or formulation .
  • Circular dichroism (CD): Monitors conformational changes in chiral environments (e.g., protein binding) .

Q. How does the compound interact with macromolecular targets (e.g., enzymes)?

The sulfonate group acts as a hydrogen-bond acceptor, while the bicyclic core provides hydrophobic interactions. For example:

  • Enzyme inhibition assays: Competitive binding studies with fluorogenic substrates (e.g., nitrocefin for β-lactamases) quantify inhibition constants (Ki) .
  • Molecular docking: Computational models (e.g., AutoDock Vina) predict binding poses in Kv7 ion channels, validated via electrophysiology .

Critical Analysis of Evidence

  • Contradictions: Variability in reported yields (e.g., 53% for 2-bromoethyl derivatives vs. 67% for amidation products) highlights sensitivity to reaction conditions .
  • Gaps: Limited data on in vivo pharmacokinetics (e.g., bioavailability, metabolism) necessitates further studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-(+)-Camphor-10-sulfonic acid sodium salt
Reactant of Route 2
D-(+)-Camphor-10-sulfonic acid sodium salt

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